2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol
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Overview
Description
2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a chlorophenoxy group, a methyl group, and a methoxyphenol group, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol involves multiple steps, typically starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial production methods may vary, but they generally aim to optimize the synthesis process for scalability, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic or pyrazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .
Scientific Research Applications
2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting key enzymes or signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
4-chloro-2-methylphenol: Known for its use as an intermediate in the synthesis of various chemicals.
2-phenoxyacetamido-1H-pyrazol-5-yl derivatives: These compounds are studied for their antimicrobial and antiproliferative activities.
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-10-17(23-12-5-3-11(18)4-6-12)16(20-19-10)14-8-7-13(22-2)9-15(14)21/h3-9,21H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFRBKQFTSNREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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